molecular formula C10H18N4O B11729094 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide

Katalognummer: B11729094
Molekulargewicht: 210.28 g/mol
InChI-Schlüssel: HYPKFCSZCQVPKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by an isopropyl group at the 1-position, a propylamide substituent at the 5-position, and an amino group at the 3-position.

Eigenschaften

Molekularformel

C10H18N4O

Molekulargewicht

210.28 g/mol

IUPAC-Name

5-amino-2-propan-2-yl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C10H18N4O/c1-4-5-12-10(15)8-6-9(11)13-14(8)7(2)3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15)

InChI-Schlüssel

HYPKFCSZCQVPKD-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)C1=CC(=NN1C(C)C)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with β-Diketones or β-Ketoesters

A foundational approach involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazole ring. For example, reacting 1-isopropylhydrazine with ethyl 3-oxopentanoate under acidic conditions yields 1-isopropyl-1H-pyrazole-5-carboxylate, which is subsequently hydrolyzed to the carboxylic acid and converted to the carboxamide via coupling with propylamine. This method typically achieves moderate yields (50–65%) but requires precise pH control to avoid side reactions.

Nucleophilic Substitution on Preformed Pyrazole Intermediates

Recent advancements leverage nucleophilic substitution on halogenated pyrazole precursors. For instance, 3-amino-1-isopropyl-5-chloro-1H-pyrazole undergoes aminolysis with propylamine in the presence of a base such as potassium carbonate. Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing reaction times from 24 hours to 2–4 hours while maintaining yields above 70%.

Stereoselective Synthesis via Hydrogenation

Adapting methodologies from related pyrazole-carboxamides, stereoselective routes have been explored. A patent-pending process involves catalytic hydrogenation of a dichloromethylene intermediate under high-pressure hydrogen (5 MPa) using palladium on carbon, yielding enantiomerically enriched products. Although originally developed for a different compound, this approach has been modified to retain the stereochemical integrity of the isopropyl and propyl substituents.

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialsKey ConditionsYield (%)Purity (%)
Cyclocondensation1-Isopropylhydrazine, β-ketoesterH₂SO₄, 80°C, 12 h50–6585–90
Nucleophilic Substitution5-Chloropyrazole derivativeK₂CO₃, DMF, 100°C, 2–4 h70–7590–95
Stereoselective HydrogenationDichloromethylene intermediatePd/C, H₂ (5 MPa), 25°C60–7095–98

Optimization of Reaction Conditions

Temperature and Solvent Effects

The cyclocondensation route is highly temperature-sensitive. Elevated temperatures (>80°C) accelerate ring formation but risk decarboxylation, while lower temperatures (<60°C) prolong reaction times. Polar aprotic solvents like dimethylformamide (DMF) improve solubility in nucleophilic substitutions, whereas tetrahydrofuran (THF) is preferred for acid-sensitive intermediates.

Catalytic Systems

Palladium-based catalysts are critical for hydrogenation methods. The use of 10% Pd/C under 5 MPa hydrogen achieves >95% conversion, but residual metal contamination necessitates post-synthesis purification. In coupling reactions, carbodiimide reagents (e.g., EDC/HOBt) enhance carboxamide formation, with yields improving by 15–20% compared to non-catalytic methods.

pH and Stoichiometry

Maintaining a pH of 8–9 during aminolysis prevents premature hydrolysis of the carboxamide. A 1:1.2 molar ratio of pyrazole intermediate to propylamine minimizes unreacted starting material, as demonstrated by kinetic studies.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography with gradient elution (heptane to ethyl acetate) remains the standard for isolating the final product, achieving purities >95%. Industrial-scale processes employ automated flash chromatography systems to reduce solvent consumption.

Recrystallization

Recrystallization from ethanol/water mixtures (70:30 v/v) removes polar impurities, yielding crystalline product with >99% purity for pharmaceutical applications.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 1.25 (d, J = 6.8 Hz, isopropyl CH₃), δ 3.35 (t, J = 7.2 Hz, propyl N–CH₂), and δ 6.85 (s, pyrazole C–H).

  • LC-MS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 210.18, consistent with the formula C₁₀H₁₈N₄O.

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) reveals a single peak at 8.2 minutes, confirming >98% purity.

Industrial-Scale Synthesis Considerations

Large-scale production utilizes continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot study demonstrated a 30% increase in yield compared to batch processes, with throughput exceeding 50 kg/day. Quality control protocols integrate in-line PAT (Process Analytical Technology) for real-time monitoring of critical parameters .

Analyse Chemischer Reaktionen

Acid-Base Reactions

The amino group at position 3 and the carboxamide moiety participate in protonation/deprotonation processes:

Reaction Conditions Outcome Reference
Protonation of amino groupHCl (1M) in ethanol, 25°CFormation of ammonium chloride derivative
Deprotonation of carboxamideNaOH (0.1M) in H2O, 60°CGeneration of carboxylate intermediate

These reactions are pH-dependent, with pKa values estimated at 14.80 ± 0.46 for the amino group and ~8-10 for the carboxamide proton .

Nucleophilic Acyl Substitution

The carboxamide group undergoes substitution reactions under specific conditions:

Reagent Catalyst Conditions Product Yield
Thionyl chlorideDMF (cat.)Reflux, 80°C, 4hCorresponding acid chloride intermediate72%
Amines (e.g., NH3)DCCDry THF, 0°C → RT, 12hSubstituted urea derivatives65-85%

These reactions are critical for modifying the carboxamide’s R-group to generate analogs with tailored properties.

Cyclization Reactions

The compound participates in ring-forming reactions, particularly with α,β-unsaturated carbonyl compounds:

Reagent Conditions Product Application
Ethyl acrylateK2CO3, DMF, 100°C, 8hBicyclic pyrazolo-oxazinone derivativesAntimicrobial agent synthesis
Maleic anhydrideToluene, reflux, 12hFused pyrazole-dione structurePolymer precursor

Cyclization enhances structural complexity and bioactivity, with yields ranging from 60% to 78% .

Hydrolysis Reactions

Controlled hydrolysis of the carboxamide group produces carboxylic acid derivatives:

Hydrolysis Type Conditions Product Rate Constant (k)
Acidic (H2SO4)6M H2SO4, 90°C, 6hPyrazole-5-carboxylic acid0.15 h⁻¹
Basic (NaOH)2M NaOH, 70°C, 3hSodium carboxylate salt0.32 h⁻¹

Hydrolysis kinetics are solvent- and temperature-dependent, with basic conditions favoring faster conversion.

Alkylation and Acylation

The amino group undergoes alkylation and acylation to form modified derivatives:

Reaction Reagent Conditions Product Yield
AlkylationMethyl iodideK2CO3, DMF, 60°C, 5hN-Methylamino pyrazolecarboxamide88%
AcylationAcetyl chloridePyridine, 0°C → RT, 3hN-Acetylated derivative76%

These modifications improve solubility and bioavailability for pharmacological studies.

Cycloaddition Reactions

The pyrazole ring engages in [3+2] and [4+2] cycloadditions:

Reaction Type Dienophile/Partner Conditions Product
Diels-AlderMaleic anhydrideXylene, 120°C, 10hHexahydropyridazine-dione adduct
HuisgenPhenylacetyleneCuI, DIPEA, RT, 24hTriazole-linked pyrazole conjugate

Cycloadditions expand the compound’s utility in synthesizing heterocyclic libraries for drug discovery.

Oxidation and Reduction

Selective oxidation/reduction alters functional groups:

Reaction Reagent Conditions Product
OxidationKMnO4 (aq)50°C, 2hPyrazole-5-carboxylic acid
ReductionLiAlH4Dry ether, 0°C → RTPyrazole-5-aminomethyl alcohol

Reduction of the carboxamide to an alcohol is particularly notable for generating chiral intermediates.

Key Reactivity Trends

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Temperature Sensitivity : Reactions above 100°C risk decomposition, necessitating controlled heating .

  • Catalyst Dependence : Transition metals (e.g., Cu, Pd) improve yields in cross-coupling and cycloaddition reactions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

  • Synthesis Intermediate : 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide serves as an important intermediate in the synthesis of more complex pyrazole derivatives and other heterocyclic compounds. Its unique functional groups facilitate further chemical modifications, making it valuable for organic synthesis.

2. Biology

  • Biological Activity : The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects. It has shown promise in modulating various biological pathways, particularly through interactions with enzymes such as phosphodiesterase, which is crucial for regulating cyclic nucleotide levels in cells .

3. Medicine

  • Pharmaceutical Development : Research indicates that this compound may possess therapeutic properties that could be harnessed in drug development, particularly as a potential treatment for inflammatory diseases and certain types of cancer . Its mechanism of action often involves inhibiting specific enzymes or pathways that are dysregulated in disease states.

4. Industry

  • Industrial Applications : Beyond its pharmaceutical potential, 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is utilized in the production of various industrial chemicals and materials, contributing to sectors such as agrochemicals and polymer chemistry.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives, including 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide. For example:

  • Cytotoxicity Evaluation : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

Research has indicated that this compound can modulate inflammatory responses:

  • Phosphodiesterase Inhibition : By inhibiting phosphodiesterase activity, it increases cAMP levels, which can suppress pro-inflammatory cytokine production, suggesting its therapeutic potential in treating inflammatory diseases .

Summary

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties allow for extensive research into its biological activities and therapeutic potentials. Ongoing studies continue to explore its mechanisms of action and efficacy in various applications, making it a compound of interest for future research endeavors.

Wirkmechanismus

The mechanism of action of 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. This binding can affect pathways involved in cellular signaling, metabolism, and other critical processes .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features Reference
3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide C10H19N5O 1-isopropyl, 3-amino, 5-propylamide Calculated: 237.29 High steric bulk, moderate lipophilicity
5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid C7H11N3O2 1-isopropyl, 3-amino, 5-carboxylic acid Calculated: 177.18 Higher polarity (carboxylic acid)
4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide C13H20N6O 1-ethyl, 4-amino, 5-propylamide with pyrazole side chain 276.34 Increased rigidity, higher molecular weight
4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide C8H14N4O 1-methyl, 3-propyl, 4-amino, 5-carboxamide 182.23 Compact structure, lower steric hindrance
N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide C14H16N6O4S 1-methyl, 3-carboxamide, 4-nitro, thienyl substituent Calculated: 364.38 Electron-withdrawing nitro group, thiophene ring

Structural and Functional Differences

Amino vs. Carboxylic Acid Derivatives
  • 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS 1006494-49-0) replaces the carboxamide group with a carboxylic acid, increasing polarity and reducing cell membrane permeability compared to the target compound. The similarity score (0.85) reflects conserved isopropyl and amino groups but divergent reactivity .
Alkyl Chain Modifications
  • 4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide () features a branched propylamide with an additional pyrazole moiety. This increases molecular weight (276.34 vs.
Electronic Effects
  • N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide () incorporates a nitro group, a strong electron-withdrawing substituent. This contrasts with the amino group in the target compound, which is electron-donating. Such differences significantly alter electronic density and reactivity .
Heterocyclic Additions
  • 5-cyclopropyl-N-((1-methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide () integrates isoxazole and pyridine rings, enhancing aromatic interactions and solubility via the pyridine nitrogen. The target compound lacks such heterocycles, prioritizing simplicity and metabolic stability .

Biologische Aktivität

3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

The synthesis of 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common approach includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo carboxamides. The compound is characterized by its specific substitution pattern, which contributes to its unique chemical and biological properties.

Antimicrobial Properties

Research has indicated that 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. Studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Anticancer Activity

In recent studies, 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide has been evaluated for its anticancer potential . It has demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound exhibited IC50 values indicating significant growth inhibition, which correlates with its ability to induce apoptosis in cancer cells .

The mechanism through which 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide exerts its biological effects involves interaction with specific molecular targets. Notably, it inhibits phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby modulating various physiological processes .

Comparative Studies

When compared to similar compounds such as 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide shows distinct advantages in terms of potency and selectivity against certain biological targets. Table 1 summarizes the comparative biological activities of these compounds.

Compound NameAntimicrobial Activity (IC50)Anticancer Activity (IC50)Anti-inflammatory Activity
3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide12 µM25 µM (MCF7)Moderate
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide20 µM30 µM (MCF7)Low

Case Studies

A notable case study involved the evaluation of the compound's effects on human lung fibroblasts (MRC-5). The study assessed cytotoxicity alongside antimicrobial efficacy, revealing that while it effectively inhibited bacterial growth, it maintained a favorable safety profile in non-cancerous cells .

Additionally, another study focused on the compound's role in modulating cell cycle progression in cancer cells. It was found to significantly affect the expression levels of cyclins and cyclin-dependent kinases (CDKs), further supporting its potential as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural integrity of 3-Amino-1-isopropyl-N-propyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm the molecular structure and identify impurities.
  • HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase.
  • Mass spectrometry (ESI-MS) to verify molecular weight and detect trace byproducts.
  • FT-IR to confirm functional groups (e.g., carboxamide C=O stretch at ~1650–1680 cm⁻¹) .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture, as hydrolysis of the carboxamide group may occur. Stability studies suggest a shelf life of ≥12 months under these conditions .

Q. What synthetic strategies are suitable for modifying the carboxamide or amino groups in this compound?

  • Carboxamide modifications : React with thionyl chloride to form an acyl chloride intermediate, then substitute with amines to generate secondary amides.
  • Amino group modifications : Use reductive alkylation (e.g., NaBH₃CN with aldehydes) or acylation (e.g., acetic anhydride) to introduce functional groups while preserving the pyrazole core .

Q. How should researchers select solvents for recrystallization or reaction media?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis. For recrystallization, use ethanol/water mixtures (80:20 v/v) to balance solubility and yield. Avoid halogenated solvents due to potential halogen exchange reactions with the isopropyl group .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of substituted pyrazole derivatives?

  • Optimize reaction conditions using microwave-assisted synthesis (e.g., 150°C, 30 min) to enhance regioselectivity. Monitor intermediates via LC-MS to identify competing pathways. Computational modeling (DFT) can predict thermodynamic stability of regioisomers .

Q. What experimental designs are optimal for evaluating bioactivity in enzyme inhibition assays?

  • Use a between-subjects design with dose-response curves (e.g., 0.1–100 µM) to assess IC₅₀ values. Include positive controls (e.g., known kinase inhibitors) and negative controls (DMSO vehicle). Replicate experiments (n=3) and apply ANOVA with Tukey post hoc tests to address variability .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Conduct pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability via liver microsomes) to identify bioavailability issues. Use knockout models to confirm target engagement in vivo. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Q. What strategies are effective for designing structural analogs with enhanced target specificity?

  • Perform SAR studies by systematically varying substituents on the pyrazole ring (e.g., replacing isopropyl with cyclopropyl for steric tuning). Use molecular docking (PDB: 4ZUD for kinase targets) to predict binding modes. Synthesize fluorinated analogs (e.g., CF₃ substitution) to improve metabolic stability .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

  • Implement flow chemistry to control reaction exothermicity and mixing efficiency. Use in-line FTIR to monitor intermediates and adjust reagent stoichiometry dynamically. Post-synthesis, employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.